

A Technical Guide to 1-(3-Methoxyphenyl)propan-2-one

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Compound of Interest

Compound Name: 3-Methoxyphenylacetone

Cat. No.: B143000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-methoxyphenyl)propan-2-one, a key chemical intermediate. It includes its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and application, and visual representations of relevant chemical pathways.

Core Chemical Identifiers

- IUPAC Name: 1-(3-methoxyphenyl)propan-2-one[1]
- CAS Number: 3027-13-2[2]
- Synonyms: 3-Methoxybenzyl methyl ketone, m-Methoxybenzyl methyl ketone, m-Methoxyphenylacetone, meta-Methoxyphenylacetone[3]

Quantitative Data

A summary of the key physical and chemical properties of 1-(3-methoxyphenyl)propan-2-one is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2][4]
Appearance	Clear pale yellow to yellow liquid/oil	[5]
Density	1.911 g/mL at 25 °C (lit.)	[4][6]
Boiling Point	258-260 °C (lit.)	[4][6]
Refractive Index	n ₂₀ /D 1.5252 (lit.)	[4][6]
Solubility	Miscible with dimethyl sulfoxide.	[7]
Assay (GC)	≥96.0% - 97%	[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of 1-(3-methoxyphenyl)propan-2-one and its application in the synthesis of Central Nervous System (CNS) active compounds and optically active cyanohydrins are provided below.

Green Synthesis of 1-(3-methoxyphenyl)propan-2-one

This protocol describes an environmentally friendly method for the synthesis of 1-(3-methoxyphenyl)propan-2-one.

Materials:

- Magnesium powder
- Anhydrous aluminum trichloride
- m-Methoxybromobenzene
- Tetrahydrofuran (THF)

- Propionitrile
- 3mol/L Hydrochloric acid

Procedure:

- Grignard Reagent Formation:
 - In a reactor equipped with a reflux condenser and a dropping funnel, add magnesium powder and anhydrous aluminum trichloride.
 - Slowly add a mixed solution of m-methoxybromobenzene and tetrahydrofuran (THF) from the dropping funnel.
 - Control the reaction temperature at 30-80 °C to maintain a slightly boiling state.
 - After the addition is complete, heat the mixture to reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium and formation of the Grignard reagent.^[7]
- Reaction with Propionitrile:
 - Slowly add propionitrile dropwise to the Grignard reagent under stirring.
 - After the addition is complete, continue the reaction for an additional 1.0-2.0 hours.^[7]
- Hydrolysis and Extraction:
 - After the reaction is complete, slowly add 3mol/L hydrochloric acid dropwise under a cold water bath to decompose the addition product.
 - Separate the inorganic phase to isolate the crude product.^[7]

Synthesis of CNS Active Compounds: An Exemplary Pathway to Tapentadol Precursors

1-(3-methoxyphenyl)propan-2-one is a precursor in the synthesis of various CNS active compounds.^[5] A closely related compound, 1-(3-methoxyphenyl)propan-1-one, is a key starting material for the synthesis of Tapentadol, a centrally acting analgesic. The following

protocol outlines a synthetic route inspired by Tapentadol synthesis, illustrating how a methoxyphenylpropanone structure can be utilized.

Materials:

- 1-(3-methoxyphenyl)propan-1-one
- N-Methyl-N-methylene-methanaminium chloride
- Acetyl chloride
- Acetonitrile
- L-(-)-dibenzoyltartaric acid

Procedure:

- Mannich Reaction:
 - React 1-(3-methoxyphenyl)propan-1-one with N-Methyl-N-methylene-methanaminium chloride in the presence of acetyl chloride and acetonitrile as a solvent. This reaction yields 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one.[5]
- Resolution:
 - Resolve the resulting racemic mixture using L-(-)-dibenzoyltartaric acid to obtain the (S)-enantiomer, (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one.[5]
 - This chiral intermediate is a crucial building block for the synthesis of Tapentadol.[5]

Preparation of Optically Active Cyanohydrins via Enzymatic Synthesis

1-(3-methoxyphenyl)propan-2-one is employed in the preparation of optically active cyanohydrins, which are valuable chiral building blocks in organic synthesis.[5] The following is a general protocol for the enzymatic synthesis of cyanohydrins from ketones.

Materials:

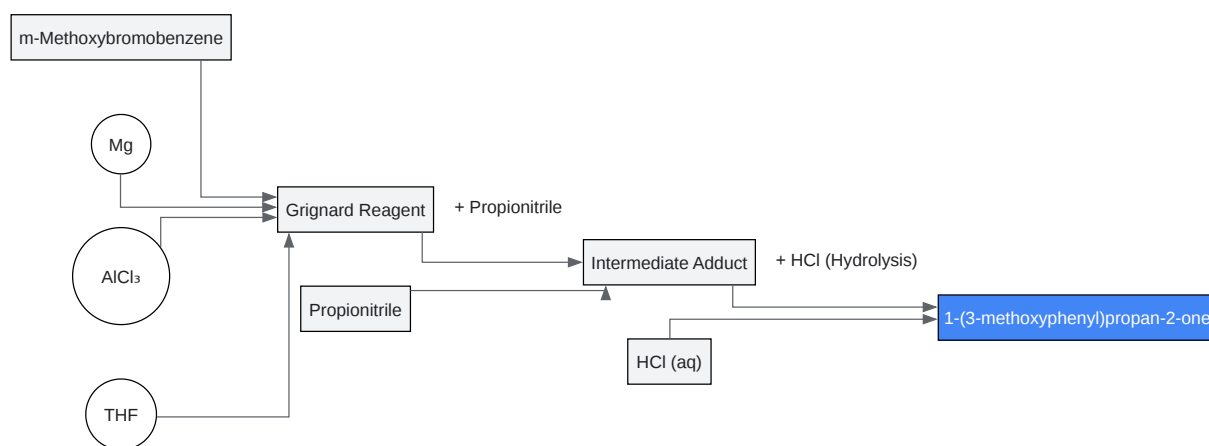
- 1-(3-methoxyphenyl)propan-2-one
- (R)- or (S)-Hydroxynitrile lyase (HNL)
- Hydrogen cyanide (HCN) or a cyanide source (e.g., KCN)
- Organic solvent (e.g., ethyl acetate, di-iso-propylether)
- Aqueous buffer (e.g., citrate or acetate buffer, pH < 7)

Procedure:

- Reaction Setup:
 - Dissolve 1-(3-methoxyphenyl)propan-2-one in an organic solvent.
 - To suppress the non-enzymatic, racemic reaction, the pH of the aqueous buffer containing the enzyme should be maintained below 7, preferably between 3 and 6.5.[\[8\]](#)
- Enzymatic Reaction:
 - Add the aqueous buffer solution containing the hydroxynitrile lyase to the organic solution of the ketone.
 - Add the cyanide source to the biphasic mixture.
 - Stir the reaction mixture at a controlled temperature until the desired conversion is achieved. The progress of the reaction can be monitored by techniques such as GC or HPLC.
- Work-up and Isolation:
 - Once the reaction is complete, separate the organic layer.
 - Wash, dry, and concentrate the organic phase to isolate the optically active cyanohydrin.

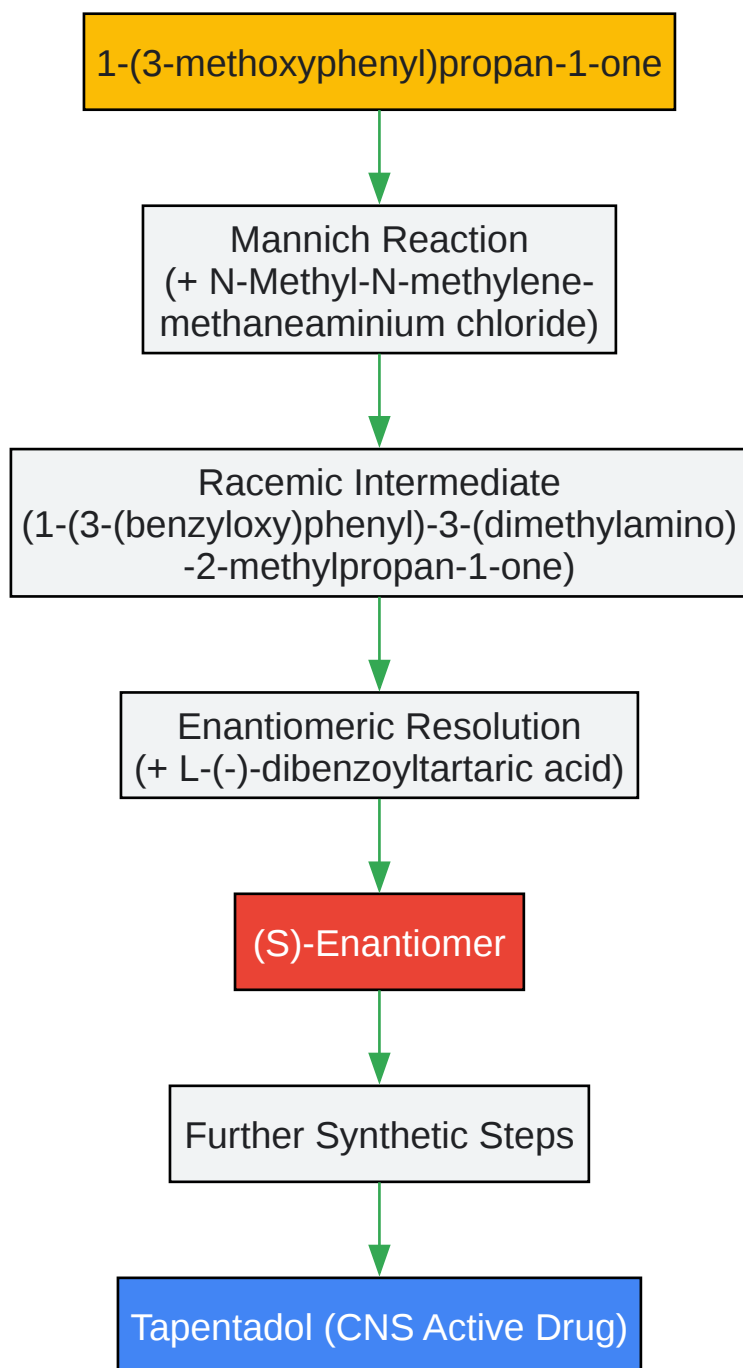
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways involving 1-(3-methoxyphenyl)propan-2-one.



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Caption: Green Synthesis of 1-(3-methoxyphenyl)propan-2-one.



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Caption: Exemplary workflow for CNS drug synthesis.

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